molecular formula C11H12ClNO B13460803 (7-Methylquinolin-8-yl)methanol hydrochloride

(7-Methylquinolin-8-yl)methanol hydrochloride

Cat. No.: B13460803
M. Wt: 209.67 g/mol
InChI Key: WOOOKRUNCAJGSK-UHFFFAOYSA-N
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Description

(7-Methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of (7-Methylquinolin-8-yl)methanol hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with 7-methylquinoline.

    Reduction: The 7-methylquinoline is reduced to 7-methylquinolin-8-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The final step involves the conversion of 7-methylquinolin-8-ylmethanol to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(7-Methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more reduced quinoline compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(7-Methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its quinoline core structure, which is known to interact with various biological molecules .

Comparison with Similar Compounds

(7-Methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives:

    Quinoline: The parent compound, used widely in the synthesis of various derivatives.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

    Quinolinic Acid: A neurotoxic compound derived from quinoline.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.

Biological Activity

(7-Methylquinolin-8-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

1. Synthesis of this compound

The synthesis of this compound typically involves:

  • Starting Material : 7-methylquinoline.
  • Functionalization : Introduction of the methanol group at the 8-position.
  • Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.

This process can be optimized using green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, enhancing both yield and environmental sustainability.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which may alter metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cancer cell proliferation and antimicrobial resistance .

3.1 Anticancer Activity

Recent studies have shown that this compound exhibits moderate cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
HCT-11619–50Moderate Cytotoxicity
HeLa25Moderate Cytotoxicity
MCF-719–50Moderate Cytotoxicity

These findings indicate that the compound could serve as a lead for developing new anticancer agents .

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various pathogens revealed:

Pathogen Inhibition Zone (mm) Standard Drug Comparison
Pseudomonas aeruginosa22Standard: 24 mm
Klebsiella pneumonia25Standard: 27 mm

These results suggest that this compound has potential as an antimicrobial agent, comparable to established drugs .

Case Study 1: Anticancer Screening

A study evaluated a series of quinoline derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications in the quinoline structure could enhance efficacy against specific cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various quinoline derivatives. The study demonstrated that this compound exhibited substantial antibacterial activity against resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant organisms .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(7-methylquinolin-8-yl)methanol;hydrochloride

InChI

InChI=1S/C11H11NO.ClH/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13;/h2-6,13H,7H2,1H3;1H

InChI Key

WOOOKRUNCAJGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)CO.Cl

Origin of Product

United States

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